Surfactin C2

Description

Significance of Surfactin (B1297464) as a Bioactive Lipopeptide in Academic Contexts

The significance of surfactin in academic research is multifaceted, stemming from its potent biological activities and its potential as a versatile molecular tool. Surfactin is recognized as one of the most powerful biosurfactants known, capable of reducing the surface tension of water from 72 mN/m to 27 mN/m at very low concentrations. semanticscholar.org This property alone makes it a subject of intense study in fields ranging from environmental science to materials science.

Beyond its surfactant capabilities, surfactin exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects. nih.govresearchgate.net Its mode of action often involves the disruption of cellular membranes, which has been a key area of investigation in microbiology and cell biology. nih.gov The ability of surfactin to interact with and modify lipid bilayers is a central theme in its research, with studies exploring its potential to alter membrane fluidity and permeability.

Furthermore, the structural diversity of the surfactin family, with numerous natural isoforms differing in their amino acid sequence and fatty acid chain length, provides a rich area for structure-function relationship studies. nih.govmdpi.com Researchers investigate how these subtle molecular variations influence the physicochemical properties and biological activities of the different surfactin analogues. This natural diversity, arising from the non-ribosomal peptide synthetase (NRPS) biosynthetic pathway, offers a platform for understanding how nature fine-tunes molecular function. nih.govoup.com

Scope and Academic Relevance of Advanced Surfactin Studies

Advanced academic studies on surfactin delve into its complex biosynthesis, its ecological roles, and its potential applications in biotechnology and medicine. A significant area of research focuses on the genetic and metabolic engineering of producing strains, such as Bacillus subtilis, to enhance the yield of surfactin or to generate novel, custom-designed variants. medchemexpress.com Understanding the intricate regulation of the surfactin biosynthesis operon (srfA) is crucial for these endeavors.

Molecular modeling and simulation techniques are increasingly employed to investigate the three-dimensional structure of surfactin and its interactions with target molecules and membranes at an atomic level. mdpi.com These computational approaches provide insights into the mechanisms underlying its biological activities and guide the design of synthetic surfactin analogues with improved properties.

The ecological significance of surfactin is another burgeoning area of academic inquiry. Studies have shown that surfactin plays a role in bacterial communication, biofilm formation, and interactions with other microorganisms in their natural habitats. nih.govnaturalproducts.net For instance, surfactin can facilitate the establishment of Bacillus subtilis in competitive microbial communities. naturalproducts.net

The academic relevance of surfactin is further underscored by its potential applications. Research is ongoing to explore its use as a therapeutic agent, an adjuvant in drug delivery systems, and a green surfactant in various industrial processes. researchgate.netmdpi.com The synthesis of novel lipopeptides based on the surfactin scaffold for applications like mRNA delivery highlights the forward-looking nature of surfactin research. mdpi.com

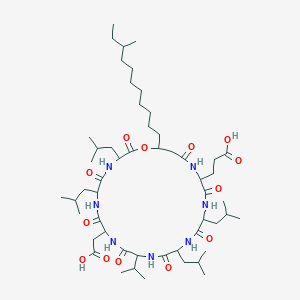

A specific member of this extensive family is Surfactin C2.

| Property | Value | Source |

| Molecular Formula | C53H91N7O13.2Na | nih.gov |

| Molecular Weight | 1,080.31 g/mol | nih.gov |

| IUPAC Name | 3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | naturalproducts.net |

| Structure | Cyclic depsipeptide | naturalproducts.net |

Structure

2D Structure

Properties

IUPAC Name |

3-[9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H93N7O13/c1-13-35(12)20-18-16-14-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-30(2)3)48(67)57-40(26-32(6)7)51(70)60-46(34(10)11)52(71)58-41(29-45(64)65)50(69)56-39(25-31(4)5)49(68)59-42(27-33(8)9)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDZMMHGKDWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H93N7O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Structural Diversity of Surfactin

Fundamental Structural Components

Surfactin's core structure consists of a cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid, forming a lactone bridge. nih.govacs.org This amphipilic architecture, with its distinct polar and nonpolar domains, is the basis for its powerful surfactant properties. mdpi.comnih.gov

β-Hydroxy Fatty Acid Chain Integration

A β-hydroxy fatty acid is connected to the C-terminal leucine (B10760876) of the heptapeptide via a lactone ester bond, closing the cyclic structure. nih.govacs.org This fatty acid chain constitutes the primary hydrophobic tail of the surfactin (B1297464) molecule. Its integration is a critical step in the non-ribosomal peptide synthesis (NRPS) process that produces surfactin. nih.govpnas.org The fatty acid tail, along with the hydrophobic amino acid residues, forms a significant nonpolar domain, which is essential for surfactin's ability to reduce surface tension and interact with lipid membranes. mdpi.comfrontiersin.org

Biosynthetic Origin of Structural Variants

The structural diversity observed in surfactin arises from variations in both the peptide and fatty acid components. frontiersin.orgnih.gov These variations are not primarily determined by genetics but are influenced by the specific Bacillus strain and the composition of the culture medium. jmb.or.krbiorxiv.org

Peptide Sequence Polymorphism and Amino Acid Substitutions (e.g., at positions 2, 4, and 7)

While the core heptapeptide sequence is generally conserved, substitutions of amino acids can occur at several positions, leading to different surfactin analogs. frontiersin.orgnih.gov The most common substitutions are observed at positions 2, 4, and 7 of the peptide ring. nih.gov For instance, the leucine at position 2 can be replaced by isoleucine or valine. frontiersin.org Similarly, the valine at position 4 can be substituted with leucine or alanine. nih.gov The C-terminal leucine at position 7 is also a site of variation, where it can be replaced by valine or isoleucine, giving rise to surfactin B and surfactin C, respectively. researcher.lifenih.gov These substitutions are a result of the substrate flexibility of the adenylation (A) domains within the multi-modular non-ribosomal peptide synthetase (NRPS) enzyme complex responsible for surfactin biosynthesis. biorxiv.org

Fatty Acid Chain Length and Branching Variations (e.g., C13-C16 isoforms, linear vs. branched)

Significant diversity in surfactin structure comes from the β-hydroxy fatty acid component. frontiersin.orgnih.gov The length of the fatty acid chain can vary, typically ranging from 13 to 16 carbon atoms (C13-C16). jmb.or.krnih.gov Furthermore, the fatty acid chain can be linear (n-), or it can have branched structures, such as iso- and anteiso-forms. nih.gov The prevalence of branched-chain fatty acids is linked to the availability of branched-chain amino acids like leucine, isoleucine, and valine, which serve as precursors for their biosynthesis. nih.govbiorxiv.org For example, isoleucine is a precursor for odd-numbered anteiso-fatty acids, while leucine and valine are precursors for odd- and even-numbered iso-fatty acids, respectively. biorxiv.org

Structure-Function Relationships in Surfactin Isoforms

The variations in both the peptide sequence and the fatty acid chain have a direct impact on the physicochemical and biological properties of surfactin isoforms. jmb.or.kr The length and branching of the fatty acid chain, in particular, influence the molecule's surface activity. Generally, a longer and more hydrophobic alkyl chain leads to a greater ability to reduce surface tension. mdpi.com For instance, the C15 homolog has been shown to exhibit the strongest reduction in surface tension compared to shorter chain homologs like C12. frontiersin.org

The nature of the amino acid residues also plays a critical role. The acidic residues, glutamic acid and aspartic acid, are key to the amphiphilic character of surfactin. mdpi.com Modification of these residues, such as through methylation or amidation, can increase the molecule's activity, although it may decrease its water solubility. nih.gov Conversely, introducing charged groups to these residues can drastically reduce activity due to charge repulsion and structural distortion that inhibits micelle formation. nih.gov Even subtle changes, like the substitution of one hydrophobic amino acid for another, can affect the packing of surfactin molecules at interfaces and their interaction with biological membranes. rsc.org

The following table summarizes some of the known variations in surfactin structure:

| Feature | Variation |

| Peptide Position 2 | Leucine, Isoleucine, Valine frontiersin.org |

| Peptide Position 4 | Valine, Leucine, Alanine nih.gov |

| Peptide Position 7 | Leucine (Surfactin A), Valine (Surfactin B), Isoleucine (Surfactin C) researcher.lifenih.gov |

| Fatty Acid Chain Length | C13 to C16 carbons jmb.or.krnih.gov |

| Fatty Acid Branching | Linear (n-), iso-, anteiso- nih.gov |

This structural diversity allows for a wide range of surfactin variants with potentially tailored properties for various applications.

Biosynthesis Pathways and Genetic Regulation of Surfactin

Non-Ribosomal Peptide Synthetase (NRPS) System

The core of surfactin (B1297464) synthesis lies within the NRPS system, a modular enzymatic factory that dictates the structure and assembly of the peptide backbone. researchgate.net

SrfA Operon (srfAA, srfAB, srfAC, srfAD) Architecture and Functional Domains

The genetic blueprint for the surfactin synthetase is encapsulated within the srfA operon, a large genetic locus spanning over 25 kilobases. nih.gov This operon is comprised of four primary genes: srfAA, srfAB, srfAC, and srfAD. nih.govresearchgate.netfrontiersin.org These genes encode the respective subunits of the surfactin synthetase multi-enzyme complex. iscientific.org

The first three genes, srfAA, srfAB, and srfAC, encode the three protein subunits SrfA-A, SrfA-B, and SrfA-C, which are responsible for the incorporation of the seven amino acid residues into the surfactin peptide chain. researchgate.netasm.org The final gene, srfAD, encodes a product with thioesterase activity, crucial for the cyclization and release of the final lipopeptide. mdpi.com

The proteins encoded by srfAA, srfAB, and srfAC are organized into seven modules, with each module responsible for the activation and incorporation of a specific amino acid. researchgate.netmdpi.com SrfA-A and SrfA-B are large, three-module proteins, while SrfA-C is a single-module protein. mdpi.comoup.com Each of these modules contains distinct functional domains that carry out specific catalytic steps in the synthesis process. The primary domains include the Adenylation (A) domain, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and the Condensation (C) domain. d-nb.inforesearchgate.net Some modules may also contain an Epimerization (E) domain for converting L-amino acids to their D-isomers. researchgate.net

| Gene | Encoded Protein | Number of Modules | Amino Acids Incorporated | Key Functional Domains |

| srfAA | SrfA-A | 3 | L-Glu, L-Leu, D-Leu | A, T, C, E |

| srfAB | SrfA-B | 3 | L-Val, L-Asp, D-Leu | A, T, C, E |

| srfAC | SrfA-C | 1 | L-Leu | A, T, C |

| srfAD | SrfA-D | - | - | Thioesterase (TE) |

This table summarizes the architecture of the srfA operon and the functional roles of its encoded proteins.

Enzymatic Modules and Thiotemplate Mechanism

The synthesis of surfactin proceeds via a thiotemplate mechanism, where the growing peptide chain is covalently tethered to the enzyme complex through a thioester bond. d-nb.infoacs.org This assembly-line process ensures the sequential addition of amino acids in the correct order. researchgate.net

Each module within the surfactin synthetase acts as a dedicated unit for one elongation step. The process begins with the Adenylation (A) domain , which selects a specific amino acid and activates it by forming an aminoacyl-adenylate intermediate, releasing pyrophosphate. oup.com The activated amino acid is then transferred to the Thiolation (T) domain , also known as the Peptidyl Carrier Protein (PCP), where it is covalently attached to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. oup.comacs.org

The Condensation (C) domain then catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module. oup.com This elongates the peptide chain by one residue. In some modules, an Epimerization (E) domain is present to convert an L-amino acid into its D-isoform after it has been incorporated into the growing peptide chain. researchgate.net This entire cycle of activation, thiolation, and condensation is repeated for each of the seven amino acids in the surfactin molecule. Finally, the Thioesterase (TE) domain , located at the C-terminus of the SrfAC subunit, catalyzes the release and cyclization of the completed lipopeptide chain, forming the characteristic lactone ring structure of surfactin. researchgate.netmdpi.com

Role of 4'-Phosphopantetheinyl Transferase (Sfp Protein) in NRPS Activation

The surfactin synthetase complex is not active on its own. It requires post-translational modification by a crucial enzyme called 4'-phosphopantetheinyl transferase, encoded by the sfp gene. nih.govresearcher.life The Sfp protein is essential for converting the inactive apo-forms of the T domains (PCP domains) into their active holo-forms. oup.comembopress.org

Sfp catalyzes the transfer of the 4'-phosphopantetheinyl moiety from coenzyme A (CoA) to a conserved serine residue within each of the seven T domains of the surfactin synthetase subunits (SrfAA, SrfAB, and SrfAC). embopress.orguniprot.orgdrugbank.com This prosthetic group acts as a flexible arm that shuttles the growing peptide chain between the catalytic domains of the NRPS modules. pnas.org Without this activation by Sfp, the T domains cannot covalently bind the amino acids, and the entire non-ribosomal peptide synthesis process is halted. oup.com Therefore, the Sfp protein plays a critical role as a master regulator of surfactin biosynthesis.

Precursor Metabolite Synthesis and Metabolic Flux Channeling

The efficient production of surfactin is not only dependent on the NRPS machinery but also on a steady supply of precursor molecules derived from the cell's primary metabolism. These precursors include both fatty acids for the lipid tail and amino acids for the peptide ring.

Fatty Acid Biosynthesis Pathways and Acyl-CoA Priming Substrates

The lipid portion of surfactin is a β-hydroxy fatty acid, typically with a chain length of 13 to 15 carbons. nih.gov The synthesis of this fatty acid tail begins with precursors from the fatty acid biosynthesis pathway. The initial step involves the carboxylation of acetyl-CoA to malonyl-CoA by the acetyl-CoA carboxylase complex. nih.govresearchgate.net The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. nih.govresearchgate.net

The synthesis of the fatty acid chain is initiated by the condensation of malonyl-ACP with a short-chain acyl-CoA primer. nih.govresearchgate.net For straight-chain fatty acids, acetyl-CoA serves as the primer. frontiersin.org However, surfactin predominantly contains branched-chain fatty acids. nih.gov The precursors for these are branched-chain acyl-CoAs such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are derived from the catabolism of the branched-chain amino acids valine, leucine (B10760876), and isoleucine, respectively. frontiersin.org

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) plays a key role in condensing these primers with malonyl-ACP. nih.govaimspress.com The resulting acyl-ACP then enters an elongation cycle involving reduction, dehydration, and another reduction to extend the carbon chain. nih.gov The completed fatty acid must then be hydroxylated at the β-position, a reaction that can be catalyzed by enzymes like the cytochrome P450 YbdT, and then activated to its CoA thioester form before it can be incorporated into the surfactin molecule by the NRPS system. osti.govresearchgate.net

| Precursor | Origin | Resulting Fatty Acid Chain |

| Acetyl-CoA | Carbohydrate Metabolism | Straight-chain |

| Isobutyryl-CoA | Valine Catabolism | Iso-even-numbered |

| Isovaleryl-CoA | Leucine Catabolism | Iso-odd-numbered |

| 2-Methylbutyryl-CoA | Isoleucine Catabolism | Anteiso-odd-numbered |

This table outlines the primary acyl-CoA priming substrates for surfactin's fatty acid tail and their metabolic origins.

Amino Acid Precursor Generation and Incorporation

The heptapeptide (B1575542) ring of surfactin is composed of L-glutamate, L-aspartate, L-leucine, and L-valine. nih.gov These amino acids are supplied by the cell's central metabolic pathways. Glutamate and aspartate are derived from the tricarboxylic acid (TCA) cycle intermediates α-ketoglutarate and oxaloacetate, respectively. frontiersin.org Leucine and valine are branched-chain amino acids whose synthesis pathways are interconnected. biorxiv.org

Genetic and Environmental Regulation of Surfactin Biosynthesis

The production of surfactin, a potent lipopeptide biosurfactant, by Bacillus species is a metabolically demanding process. mdpi.com Consequently, its biosynthesis is meticulously controlled by a sophisticated network of genetic and environmental signals. This regulation ensures that surfactin is produced under optimal conditions and in coordination with other cellular processes like competence development and sporulation. nih.govnih.gov The central genetic locus for surfactin production is the srfA operon, which is subject to multiple layers of control, including transcriptional activation, post-transcriptional modification, cell-density dependent signaling, and responses to nutritional and environmental cues. mdpi.comnih.govresearcher.life

The biosynthesis of surfactin is orchestrated by the surfactin synthetase, a large non-ribosomal peptide synthetase (NRPS) complex. nih.govresearchgate.net This enzyme complex is encoded by the srfA operon, which spans over 25 kilobases and comprises four primary genes: srfAA, srfAB, srfAC, and srfAD. researcher.lifeasm.orgnih.gov The transcription of this operon is a critical regulatory checkpoint, primarily controlled by the PsrfA promoter.

A variety of transcriptional regulators modulate the expression of the srfA operon in response to cellular and environmental states. The response regulator ComA, when phosphorylated, directly binds to the PsrfA promoter to activate transcription. nih.govcardiff.ac.uk However, other factors also exert significant influence. CodY, a global regulator that senses the intracellular concentration of branched-chain amino acids and GTP, can adjust surfactin production in response to nutrient availability. mdpi.comresearchgate.net Additionally, stress-responsive regulators like PerR, which responds to hydrogen peroxide stress, positively regulate srfA expression. researchgate.net The DegU transcription factor also functions as a positive regulator for srfA transcription. researchgate.net

Beyond transcriptional initiation, post-transcriptional events are crucial for producing a functional surfactin synthetase. A key event is the post-translational modification of the NRPS enzyme complex. This requires the activity of a 4'-phosphopantetheinyl transferase (PPTase), an enzyme encoded by the sfp gene. researchgate.nettandfonline.com The Sfp enzyme is responsible for transferring a 4'-phosphopantetheinyl moiety from Coenzyme A to the carrier protein domains of the surfactin synthetase. This modification is absolutely essential for the synthetase to be active; strains lacking a functional sfp gene are incapable of producing surfactin, even if the srfA operon is fully intact and transcribed. tandfonline.com

| Gene/Regulator | Function in Surfactin Biosynthesis | Mode of Action | Reference(s) |

| srfA operon | Encodes the surfactin synthetase enzyme complex. | Contains structural genes (srfAA, srfAB, srfAC, srfAD) for the NRPS. | researcher.lifenih.gov |

| ComA | Positive transcriptional regulator. | When phosphorylated, binds to the PsrfA promoter to activate transcription. | nih.govcardiff.ac.uk |

| CodY | Global transcriptional regulator. | Modulates srfA expression based on nutrient availability (amino acids, GTP). | mdpi.comresearchgate.net |

| DegU | Positive transcriptional regulator. | Directly or indirectly enhances the transcription of the srfA operon. | researchgate.netasm.org |

| PerR | Positive transcriptional regulator. | Binds upstream of the ComA binding site to positively regulate srfA in response to oxidative stress. | researchgate.net |

| sfp | Encodes a phosphopantetheinyl transferase (PPTase). | Catalyzes the essential post-translational modification and activation of the surfactin synthetase. | researchgate.nettandfonline.com |

The production of surfactin is intrinsically linked to cell population density through a communication system known as quorum sensing (QS). nih.govcardiff.ac.uk In Bacillus subtilis, the primary QS pathway governing surfactin synthesis is the ComQXPA system. pnas.orgfrontiersin.org This system allows individual cells to monitor the population density and collectively switch on the expression of specific genes, including the srfA operon, once a threshold cell number is reached.

The key components and mechanism of the ComQXPA system are as follows:

Signal Production : The comX gene encodes a precursor peptide, which is processed and post-translationally modified by the ComQ isoprenyl transferase. pnas.orgd-nb.info This produces the mature ComX pheromone, a small signaling molecule that is secreted into the extracellular environment. d-nb.info

Signal Detection : As the bacterial population grows, the extracellular concentration of the ComX pheromone increases. nih.gov At a critical threshold concentration, ComX binds to and activates its cognate membrane-bound sensor kinase, ComP. d-nb.infoasm.org

Signal Transduction : The activation of ComP triggers its autophosphorylation. The phosphoryl group is then transferred to the cytoplasmic response regulator, ComA. frontiersin.orgasm.org

Transcriptional Activation : Phosphorylated ComA (ComA~P) becomes an active transcription factor. It binds specifically to a region on the PsrfA promoter, thereby activating the transcription of the srfA operon and initiating the synthesis of surfactin. nih.govcardiff.ac.ukpnas.org

This core pathway is further modulated by other regulatory elements. A family of phosphatases, known as Rap (Response regulator aspartyl-phosphate phosphatase), act as negative regulators. For instance, RapC, RapF, and RapH can dephosphorylate ComA~P, thereby inhibiting srfA transcription and surfactin production. asm.orgnih.govresearchgate.net The activity of these Rap phosphatases is, in turn, inhibited by small peptides called Phr (encoded by phr genes), which are also part of the QS network. asm.orgfrontiersin.org Deletion of the rapC, rapF, and rapH genes has been shown to result in a significant increase in surfactin titers, highlighting their role as key inhibitors in the regulatory circuit. nih.govresearchgate.net

| QS Component | Type | Function in Surfactin Regulation | Reference(s) |

| ComX | Pheromone | Extracellular signaling molecule that indicates cell density. | frontiersin.orgd-nb.info |

| ComQ | Isoprenyl Transferase | Processes the ComX precursor into its active, secreted form. | pnas.orgfrontiersin.org |

| ComP | Sensor Histidine Kinase | Membrane receptor that binds ComX and autophosphorylates. | d-nb.infoasm.org |

| ComA | Response Regulator | Activated by phosphorylation from ComP; directly activates srfA transcription. | nih.govcardiff.ac.uk |

| RapC, RapF, RapH | Phosphatases | Negative regulators; dephosphorylate ComA~P to inhibit surfactin production. | nih.govresearchgate.net |

| PhrC (CSF) | Signaling Peptide | Inhibits Rap phosphatase activity, thereby promoting ComA~P activity and surfactin production. | asm.orgfrontiersin.org |

The biosynthesis of surfactin is highly sensitive to the surrounding environmental and nutritional landscape. researchgate.net The composition of the culture medium, including the types and concentrations of carbon, nitrogen, and essential minerals, plays a determinative role in the final yield of the lipopeptide. mdpi.comabdel-mawgoud.com

Nutritional Factors:

Carbon Source : The choice of carbon source significantly affects surfactin production. While glucose can support production, other sources like molasses have been shown to be superior, leading to substantially higher yields. abdel-mawgoud.com In one study, the optimal concentration for molasses was found to be 16% v/v. abdel-mawgoud.com

Nitrogen Source : The nature of the nitrogen source is also critical. Sodium nitrate (B79036) has been identified as an effective nitrogen source for robust surfactin production. abdel-mawgoud.com

Metal Ions : Specific trace elements are crucial cofactors for the enzymes involved in biosynthesis. Studies have demonstrated that surfactin production is enhanced by the presence of iron (Fe), manganese (Mn), and zinc (Zn). researchgate.net Media supplemented with plant extracts, which are rich in these microelements, have shown higher surfactin yields compared to standard nutrient broth or soil extract media. researchgate.net

Environmental Factors:

pH : Surfactin production is favored under slightly acidic to neutral initial pH conditions, with an optimal range often cited between 6.5 and 7.0. mdpi.comabdel-mawgoud.com

Temperature : The optimal temperature for production by B. subtilis is typically around 30-37°C. mdpi.comabdel-mawgoud.com

Aeration : Sufficient oxygen supply is vital. High volumetric aeration (e.g., 90%) has been shown to maximize surfactin yield in shake flask cultures. abdel-mawgoud.com

The table below summarizes the optimal environmental and nutritional conditions for surfactin production by a B. subtilis isolate as determined in a specific optimization study.

| Parameter | Optimal Condition/Source | Optimal Concentration | Reference(s) |

| Carbon Source | Molasses | 160 ml/l | abdel-mawgoud.com |

| Nitrogen Source | Sodium Nitrate (NaNO₃) | 5 g/l | abdel-mawgoud.com |

| Trace Element | ZnSO₄·7H₂O | 0.16 g/l | abdel-mawgoud.com |

| Trace Element | FeCl₃·6H₂O | 0.27 g/l | abdel-mawgoud.com |

| Trace Element | MnSO₄·H₂O | 0.017 g/l | abdel-mawgoud.com |

| Initial pH | Slightly Acidic | 6.5 - 6.8 | abdel-mawgoud.com |

| Temperature | Mesophilic | 30°C | abdel-mawgoud.com |

| Aeration | High | 90% (volumetric) | abdel-mawgoud.com |

Mechanistic Insights into Surfactin Mediated Biological Activities

Interactions with Biological Membranes

The interaction of Surfactin (B1297464) C14 with biological membranes is a complex, multi-step process governed by physicochemical principles. The initial contact is largely driven by hydrophobic interactions, leading to the insertion of the lipopeptide into the lipid bilayer. mdpi.comuliege.benih.gov The orientation and depth of this insertion are influenced by both the properties of the surfactin molecule and the composition of the target membrane.

Mechanisms of Membrane Destabilization and Permeabilization

The primary mechanism by which Surfactin C14 exerts its biological effects is through the destabilization and subsequent permeabilization of lipid bilayers. mdpi.comresearchgate.netfrontiersin.org This process is highly dependent on the concentration of Surfactin C14 relative to the lipid components of the membrane. ucl.ac.be

At low concentrations, below its critical micelle concentration (CMC), individual Surfactin C14 molecules insert into the outer leaflet of the membrane. nih.gov This insertion disrupts the organized packing of the lipid acyl chains, leading to a fluidization of the membrane. stevenabbott.co.ukjst.go.jp The presence of the bulky peptide ring at the lipid-water interface and the fatty acid tail within the hydrophobic core introduces structural disorder and increases the membrane's fluidity. stevenabbott.co.uk

As the concentration of Surfactin C14 in the membrane increases, it can induce more significant structural perturbations. This includes the creation of transient pores and defects in the bilayer, which increases its permeability to ions and other small molecules. nih.govmdpi.com This leakage of cellular contents can disrupt the electrochemical gradients essential for cellular function, ultimately contributing to cell death. researchgate.net The process is thermodynamically spontaneous and primarily driven by entropy. mdpi.comakjournals.com

Pore and Channel Formation within Lipid Bilayers

At moderate concentrations, Surfactin C14 molecules can aggregate within the lipid bilayer to form pores or channel-like structures. researchgate.netmdpi.comnih.gov The formation of these structures is a key mechanism for increasing membrane permeability. It is proposed that after insertion into the membrane, surfactin molecules self-assemble into multimers that create transmembrane channels. nih.gov

The process begins with the insertion of individual surfactin molecules, which disorganizes the bilayer. As more molecules insert, they can translocate to the inner leaflet and form transient pores. nih.gov These pores allow for the passage of ions such as K+ and Na+, disrupting the ionic homeostasis of the cell. stevenabbott.co.ukmdpi.com The formation of these ion-conducting channels is considered a crucial aspect of surfactin's antibiotic action. uliege.be

Solubilization of Membrane Phospholipid Phases

At concentrations at or above the critical micelle concentration (CMC), Surfactin C14 exhibits a detergent-like effect, leading to the complete solubilization of the membrane. mdpi.comucl.ac.benih.gov In this state, surfactin molecules form micelles that can extract phospholipids (B1166683) from the bilayer, leading to the disintegration of the membrane structure into mixed micelles. ucl.ac.benih.gov

This detergent-like mechanism represents the most drastic form of membrane disruption. The process is particularly effective against the fluid phospholipid phase of the membrane. nih.govnih.gov Electron microscopy has confirmed the absence of intact vesicles at surfactin-to-lipid ratios sufficient for solubilization. stevenabbott.co.uk This complete breakdown of the membrane barrier results in rapid cell lysis. nih.gov

| Surfactin C14 Concentration | Primary Mechanism of Membrane Interaction | Observed Effect on Lipid Bilayer |

|---|---|---|

| Low (Below CMC) | Monomeric insertion and membrane fluidization | Increased membrane fluidity, minor leakage |

| Moderate | Pore and channel formation | Significant ion leakage, membrane permeabilization |

| High (At or Above CMC) | Detergent-like solubilization | Complete membrane disruption into mixed micelles |

Influence of Membrane Lipid Composition and Physical State on Interaction Affinity

The affinity and disruptive capacity of Surfactin C14 are significantly influenced by the lipid composition and physical state of the target membrane. mdpi.comfrontiersin.orgucl.ac.be

Lipid Composition: The presence of specific lipids can modulate the interaction. For instance, the penetration of surfactin is more pronounced in membranes composed of zwitterionic phospholipids like dipalmitoylphosphatidylcholine (DPPC) compared to those with phosphatidylethanolamines (DMPE). uliege.benih.gov Conversely, negatively charged phospholipids such as dipalmitoylphosphatidic acid (DMPA) can reduce insertion due to electrostatic repulsion with the negatively charged amino acid residues (Glu, Asp) of surfactin. uliege.benih.gov However, the presence of Ca2+ ions can neutralize these charges and enhance penetration into acidic phospholipid layers. nih.gov The length of the phospholipid acyl chains also plays a role; longer chains tend to lower the penetration of surfactin. uliege.benih.gov

Physical State: Surfactin C14 shows a preferential interaction with membranes that exhibit phase separation, particularly at the boundaries between gel (ordered) and fluid (disordered) lipid domains. ucl.ac.benih.govresearchgate.net Studies using model membranes with coexisting DPPC (gel phase) and DOPC (fluid phase) have shown that surfactin inserts at these domain interfaces. ucl.ac.benih.gov At concentrations near its CMC, Surfactin C14 preferentially solubilizes the fluid lipid phase. nih.gov The presence of rigid, ordered domains appears to promote surfactin-induced leakage. ucl.ac.be

| Membrane Property | Influence on Surfactin C14 Interaction | Supporting Evidence |

|---|---|---|

| Zwitterionic Phospholipids (e.g., DPPC) | Enhanced penetration | Monolayer studies show greater insertion compared to DMPE. uliege.benih.gov |

| Anionic Phospholipids (e.g., DMPA, POPG) | Reduced penetration due to electrostatic repulsion. uliege.benih.gov However, interaction is more potent in destabilizing the membrane. | Computational models show stronger destabilization of POPG vs. POPC. |

| Long Acyl Chains | Decreased penetration | Exclusion pressure is lower for phospholipids with longer acyl chains. uliege.benih.gov |

| Gel-Fluid Phase Coexistence | Preferential insertion at domain boundaries | AFM studies on DPPC/DOPC mixed bilayers. ucl.ac.benih.gov |

Differential Interactions with Prokaryotic versus Eukaryotic Membrane Models

The structural and compositional differences between prokaryotic and eukaryotic cell membranes lead to differential interactions with Surfactin C14. Molecular dynamics simulations have provided significant insights into these distinctions, often using 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) as a model for eukaryotic membranes and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) for prokaryotic membranes.

Prokaryotic membranes are characterized by a higher content of anionic phospholipids like POPG. Eukaryotic membranes, in contrast, are predominantly composed of zwitterionic phospholipids such as POPC. mdpi.com

Studies have shown that Surfactin C14 interacts more strongly with and is more effective at destabilizing the anionic POPG bilayers (prokaryotic model) compared to the zwitterionic POPC bilayers (eukaryotic model). mdpi.com While surfactin binds to both types of membranes peripherally, its interaction with the negatively charged POPG membrane is more potent. mdpi.com The presence of surfactin leads to a significant disordering of the acyl chains in POPG bilayers, indicating a strong destabilizing effect. Conversely, in POPC bilayers, surfactin tends to increase the order of the lipid acyl chains. mdpi.com This differential activity provides a basis for the selective antimicrobial action of surfactin.

Antimicrobial Mechanisms (Non-Clinical Focus)

The antimicrobial activity of Surfactin C14 is primarily attributed to its ability to damage cellular membranes, as detailed in the preceding sections. uliege.benih.gov However, beyond direct membrane lysis, other non-clinical mechanisms contribute to its antimicrobial effects.

One key mechanism is the inhibition of bacterial protein synthesis. By disrupting the integrity and function of the cell membrane, Surfactin C14 can interfere with membrane-bound enzymes and transport systems that are crucial for cellular metabolism and protein production, thereby preventing cell reproduction. uliege.benih.gov

Furthermore, Surfactin C14 can inhibit the activity of essential bacterial enzymes. nih.gov The disruption of the cellular membrane can lead to an imbalance in osmotic pressure and the leakage of vital ions and metabolites, which in turn affects the normal metabolic functions of the cell. uliege.be

Another significant aspect of its antimicrobial action is its anti-biofilm activity. Surfactin C14 can inhibit the formation of biofilms by altering the surface properties of both the bacteria and the substrate, which hinders microbial attachment. nih.gov This action is often observed at concentrations lower than those required for direct bactericidal effects. nih.gov

Antibacterial Action via Cell Membrane Integrity Disruption

Surfactin exhibits potent antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. engormix.com The primary mechanism is the disruption of the bacterial cell membrane's integrity. engormix.comnih.gov

The process begins with the insertion of Surfactin's hydrophobic fatty acid tail into the lipid bilayer of the bacterial cell membrane. nih.govresearchgate.net This insertion disrupts the organized structure of the membrane, impacting the arrangement of hydrocarbon chains and the membrane's thickness. nih.gov Following this initial penetration, the peptide portion of Surfactin undergoes conformational changes that facilitate a deeper insertion into the cell membrane. nih.gov

This interaction leads to several disruptive outcomes:

Pore and Channel Formation: Surfactin molecules can aggregate within the membrane to form pores or ion channels. nih.govmdpi.comnih.gov This action compromises the membrane's permeability, leading to an uncontrolled flux of ions and essential molecules, dissipating the proton motive force, and interrupting the electron transport chain. frontiersin.org

Membrane Solubilization: At concentrations above its critical micelle concentration, Surfactin acts like a detergent, causing the solubilization of the membrane's liquid phospholipid phase. mdpi.com This leads to the complete disintegration of the bilayer structure and subsequent cell lysis. mdpi.com

Membrane Thinning and Disorder: The insertion of Surfactin molecules causes membrane thinning and induces greater disorder within the lipid bilayer, further compromising its function. acs.orgnih.gov

Scanning and transmission electron microscopy have visually confirmed that treatment with surfactin-like lipopeptides leads to the disruption of the bacterial membrane, resulting in the scattering of cellular contents. frontiersin.org While generally more effective against Gram-positive bacteria, Surfactin's membrane-destabilizing properties are a hallmark of its broad-spectrum antibacterial efficacy. engormix.commdpi.com

Antifungal Effects and Induction of Apoptosis in Fungal Cells

Surfactin's antifungal activity also hinges on its ability to interact with cellular membranes, but it extends to inducing programmed cell death, or apoptosis, in fungal cells. mdpi.comnih.gov

The initial interaction involves damaging the fungal cell membrane, leading to the leakage of intracellular components like nucleic acids and proteins. mdpi.com However, a key element of its antifungal mechanism is the induction of oxidative stress through the accumulation of reactive oxygen species (ROS). mdpi.comnih.govresearchgate.net

Key events in Surfactin-induced fungal apoptosis include:

ROS Accumulation: Treatment with Surfactin leads to a significant increase in intracellular ROS levels in fungi like Fusarium graminearum. nih.govresearchgate.net This oxidative stress is a critical mediator of the subsequent apoptotic cascade. nih.gov

Mitochondrial Dysfunction: The accumulation of ROS leads to a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial damage and a point of no return in the apoptotic process. nih.gov

Caspase Activation and Chromatin Condensation: Surfactin induces the activation of metacaspases, which are cysteine proteases involved in fungal apoptosis, and causes chromatin condensation in the nucleus, both of which are classic hallmarks of apoptosis. nih.gov

Interestingly, in some fungi, this apoptosis appears to be caspase-independent, suggesting that Surfactin can trigger multiple programmed cell death pathways. nih.gov The accumulation of ROS can also trigger the translocation of transcription factors, such as Yap1, into the nucleus, which in turn can inhibit the expression of genes responsible for mycotoxin synthesis. mdpi.com

Antiviral Strategies: Inhibition of Viral Membrane Fusion

Surfactin demonstrates significant antiviral activity, particularly against enveloped viruses. nih.govmdpi.comresearchgate.net Its primary strategy is not necessarily the direct destruction of the viral particle at all concentrations, but rather the inhibition of a critical step in the viral life cycle: the fusion of the viral envelope with the host cell membrane. nih.govnih.govlongdom.org

The mechanism involves the following steps:

Insertion into the Viral Envelope: Due to its lipophilic nature, Surfactin inserts itself into the lipid bilayer of the viral envelope. nih.govnih.gov The number of carbon atoms in the fatty acid chain plays a role, with increased hydrophobicity often correlating with more potent viral inactivation. nih.gov

Inhibition of Negative Curvature: Viral membrane fusion requires the formation of a high-energy, negatively curved lipid intermediate. Thermodynamic experiments show that the incorporation of Surfactin into the lipid membrane hinders the formation of this negative curvature. nih.govnih.gov Instead, it tends to induce a positive curvature, which is unfavorable for fusion. longdom.org

Fusion Inhibition: By stabilizing the membrane and preventing the necessary structural rearrangements, Surfactin effectively acts as a membrane fusion inhibitor, blocking the virus from delivering its genetic material into the host cell. nih.govnih.govasm.org

This lipid-targeting mechanism offers the advantage of a broad antiviral spectrum and a potentially lower likelihood of developing drug-resistant mutations compared to inhibitors that target specific viral proteins. nih.gov Viruses inhibited by this mechanism include various coronaviruses, influenza virus, and herpes simplex virus. mdpi.com

Anti-Biofilm Activity and Adhesion Inhibition

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antimicrobials. Surfactin combats biofilms through a dual approach: preventing initial bacterial attachment and disrupting the integrity of established biofilms. engormix.com

A primary mechanism of Surfactin's anti-biofilm activity is its ability to modify the physicochemical properties of surfaces, making them less conducive to bacterial adhesion. mdpi.com

Adsorption to Surfaces: As a powerful biosurfactant, Surfactin adsorbs onto various surfaces, such as polystyrene or other clinical materials. mdpi.combrieflands.com

Hydrophobicity Reduction: This adsorption significantly reduces the surface's hydrophobicity. mdpi.combrieflands.com Since many bacteria rely on hydrophobic interactions to attach to surfaces, this alteration weakens their ability to adhere. mdpi.com

Electrostatic Repulsion: Surfactin is an anionic biosurfactant. When it coats a surface, it can create a net negative charge, leading to electrostatic repulsion between the surface and the negatively charged surfaces of bacteria, further preventing attachment. brieflands.com

This anti-adhesive action effectively prevents the first critical step in biofilm formation. mdpi.comdoi.org

Beyond preventing initial attachment, Surfactin can also act on existing biofilms and interfere with the production of the matrix that holds them together. engormix.commdpi.com

Inhibition of EPS Production: Surfactin has been shown to decrease the production of essential biofilm matrix components, such as polysaccharides. mdpi.comresearchgate.net For example, in Staphylococcus aureus, it can suppress the expression of the icaA and icaD genes, which are necessary for the synthesis of the polysaccharide intercellular adhesin (PIA) that is crucial for biofilm formation. mdpi.com

Disruption of Matrix Integrity: The surfactant properties of the molecule can help to break down the existing biofilm matrix. By forming micelles within the biofilm, Surfactin can affect the cell surface charge and hydrophobicity of the embedded bacteria, disrupting the crystalline packing of lipids in their membranes and permeabilizing the biofilm surface. frontiersin.org

Inhibition of Motility: Surfactin can also inhibit flagellar motility in some bacteria, which is important for reaching surfaces and for the initial stages of biofilm development. mdpi.com

By targeting both bacterial adhesion and the integrity of the protective biofilm matrix, Surfactin presents a multifaceted approach to controlling problematic biofilms. mdpi.comresearchgate.net

Surface Hydrophobicity Alteration and Antiadhesive Action

Anti-Tumor Mechanisms (Non-Clinical Focus)

In non-clinical, cellular studies, Surfactin has demonstrated significant anti-tumor activities against various cancer cell lines, including breast, colon, and oral squamous cell carcinoma. jcancer.orgnih.govfrontiersin.org The mechanisms are multi-pronged, primarily involving the induction of apoptosis and the arrest of the cell cycle. nih.govnih.gov

Key anti-tumor mechanisms include:

Induction of Apoptosis: Similar to its effect on fungal cells, Surfactin triggers apoptosis in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS). capes.gov.brnih.gov The increase in ROS leads to the activation of signaling pathways like the JNK pathway, which in turn triggers the mitochondrial apoptotic pathway. capes.gov.brnih.gov This is characterized by an increased Bax-to-Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases. jcancer.orgcapes.gov.br

Cell Cycle Arrest: Surfactin can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase. nih.govresearchgate.net This is achieved by regulating key cell cycle proteins. For instance, it can induce the accumulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. nih.govcapes.gov.br This leads to the inhibition of critical kinase complexes, such as cyclin B1/p34(cdc2), which are necessary for entry into mitosis. nih.gov

Suppression of Survival Signaling: Surfactin has been shown to inhibit pro-survival signaling pathways, such as the PI3K/Akt and ERK pathways, which are often overactive in cancer cells and promote their growth and survival. capes.gov.br

These findings from in vitro studies highlight Surfactin's potential as a molecule with complex anti-proliferative effects, capable of targeting multiple core processes that drive cancer cell growth. frontiersin.orgnih.gov

Data Tables

Table 1: Summary of Surfactin's Mechanistic Actions

| Biological Activity | Primary Mechanism | Key Molecular/Cellular Targets | References |

| Antibacterial | Cell Membrane Disruption | Lipid Bilayer, Proton Motive Force | engormix.comnih.govresearchgate.netmdpi.com |

| Antifungal | ROS-Mediated Apoptosis | Mitochondria, Metacaspases, Fungal DNA | mdpi.comnih.govmdpi.com |

| Antiviral | Inhibition of Membrane Fusion | Viral Lipid Envelope | nih.govnih.govlongdom.org |

| Anti-Biofilm | Surface Modification & Matrix Disruption | Surface Hydrophobicity, EPS, ica (B1672459) genes | mdpi.comfrontiersin.orgbrieflands.comresearchgate.net |

| Anti-Tumor | Apoptosis & Cell Cycle Arrest | ROS, Mitochondria, Caspases, p53, p21 | jcancer.orgcapes.gov.brnih.govnih.gov |

Table 2: Compound Names Mentioned

Cell Growth Suppression and Cell Cycle Arrest Induction

Surfactin has been shown to effectively block the proliferation of cancer cells by inducing cell cycle arrest. nih.gov In human colon carcinoma LoVo cells, surfactin's anti-proliferative effects are associated with the arrest of the cell cycle. nih.gov This is evidenced by altered levels of key regulatory proteins such as p53, p21(WAF1/Cip1), CDK2, and cyclin E. nih.gov The tumor suppressor protein p53 plays a crucial role in both the G1/S and G2/M cell cycle checkpoints. researchgate.net

In human breast cancer MCF-7 cells, surfactin induces cell cycle arrest at the G2/M phase. nih.gov This arrest is accompanied by an accumulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. frontiersin.orgnih.gov Furthermore, surfactin inhibits the activity of the cyclin B1/p34cdc2 kinase, a key regulator of the G2/M transition. frontiersin.orgnih.gov Studies have also observed that surfactin treatment can lead to an accumulation of cells in the G1 phase. frontiersin.org

The anti-proliferative activity of surfactin is also linked to the inhibition of critical cell survival signaling pathways, including the extracellular-related protein kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov

Table 1: Effect of Surfactin on Cell Cycle Regulatory Proteins

| Cell Line | Surfactin Effect | Key Proteins Modulated | Reference |

| LoVo (human colon carcinoma) | Cell cycle arrest, anti-proliferative activity | p53, p21(WAF1/Cip1), CDK2, cyclin E | nih.gov |

| MCF-7 (human breast cancer) | G2/M phase arrest, apoptosis induction | p53, p21(waf1/cip1), cyclin B1/p34(cdc2) | nih.gov |

| K562 (human leukemia) | G2/M phase arrest | Not specified | frontiersin.org |

Apoptosis Induction in Malignant Cells

A primary mechanism of surfactin's anti-cancer action is the induction of apoptosis, or programmed cell death, in malignant cells. frontiersin.orgnih.gov This process is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of specific signaling pathways. nih.govjcancer.org

In human breast cancer MCF-7 cells, surfactin-induced apoptosis is linked to a ROS/JNK-mediated mitochondrial/caspase pathway. nih.gov The process involves the generation of ROS, a sustained activation of JNK (c-Jun N-terminal kinase), and the triggering of the mitochondrial apoptotic pathway. nih.gov This is characterized by an increased Bax-to-Bcl-2 expression ratio, loss of mitochondrial membrane potential, release of cytochrome c, and a cascade of caspase activation. nih.gov The general caspase inhibitor z-VAD-FMK has been shown to inhibit caspase-6 activity and protect against surfactin-induced cell death. nih.gov

Similarly, in human oral squamous cell carcinoma (OSCC) cell lines SCC4 and SCC25, surfactin induces apoptosis through a ROS-regulated mitochondrial pathway. jcancer.orgnih.gov This involves caspase activation, cleavage of poly(ADP-ribose) polymerase (PARP), mitochondrial depolarization, and the upregulation of pro-apoptotic proteins like Bad and Bax, with a concurrent downregulation of the anti-apoptotic protein Bcl-2. jcancer.orgnih.govjcancer.org The generation of ROS in these cells appears to be dependent on NADPH oxidase and is crucial for activating the mitochondrial pathway and subsequent apoptosis. jcancer.orgnih.gov

Furthermore, research indicates that an increase in intracellular calcium concentration ([Ca2+]i) plays a role in surfactin-induced apoptosis. frontiersin.orgnih.gov

Table 2: Key Events in Surfactin-Induced Apoptosis

| Cell Line | Initiating Event | Key Signaling Pathway | Downstream Effects | Reference |

| MCF-7 (human breast cancer) | ROS generation | ROS/JNK-mediated mitochondrial/caspase pathway | Increased Bax/Bcl-2 ratio, cytochrome c release, caspase activation | nih.gov |

| SCC4 & SCC25 (oral squamous cell carcinoma) | ROS generation (NADPH oxidase-dependent) | ROS-regulated mitochondrial pathway | Caspase activation, PARP cleavage, mitochondrial depolarization, modulation of Bad, Bax, and Bcl-2 | jcancer.orgnih.govjcancer.org |

| K562 (human leukemia) | Increased intracellular Ca2+ | [Ca2+]i/ERK-mediated mitochondrial/caspase pathway | ERK phosphorylation, apoptosis | frontiersin.org |

Inhibition of Metastasis-Related Processes

Surfactin has demonstrated the ability to inhibit processes that are crucial for cancer metastasis, the spread of cancer cells from the primary tumor to other parts of the body. frontiersin.orgnih.gov

Studies on human oral squamous cell carcinoma cell lines (SCC4 and SCC25) have shown that surfactin can suppress cell migration and invasion, which are key steps in the metastatic cascade. nih.gov A significant part of this anti-metastatic effect is attributed to the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov These enzymes are critical for the degradation of the extracellular matrix, a necessary step for cancer cell invasion. nih.gov

Surfactin achieves this by downregulating the expression of MMP-2 and MMP-9. nih.gov The underlying mechanism involves the suppression of several signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the PI3K/Akt/nuclear factor-κB (NF-κB) and activator protein-1 (AP-1)/IL-6 signaling pathways. nih.gov By inhibiting these pathways, surfactin effectively reduces the production of MMPs and consequently hampers the metastatic potential of cancer cells. nih.gov

Elicitation of Plant Defense Responses

Surfactin acts as a microbe-associated molecular pattern (MAMP) that can trigger defense responses in various plants, leading to a state of heightened resistance against pathogens. mdpi.com

Induction of Systemic Resistance (ISR) Pathways in Plants

Surfactin is a known elicitor of Induced Systemic Resistance (ISR), a state of enhanced defensive capacity in plants against a broad spectrum of pathogens. mdpi.comconicet.gov.arpsu.edu This response is systemic, meaning the entire plant becomes more resistant, not just the site of application. The ISR triggered by surfactin has been observed in various plant species, including tomato, tobacco, bean, beet, and wheat. mdpi.com

The mechanism of ISR often involves priming, where the plant is conditioned to respond more quickly and strongly to subsequent pathogen attacks. conicet.gov.ar Surfactin treatment can lead to a more robust defense response upon pathogen challenge, characterized by increased peroxidase activity and the deposition of phenolic compounds. conicet.gov.ar Importantly, this induced resistance can be as effective as that provided by living cells of surfactin-producing Bacillus strains. researchgate.net

Modulation of Plant Signaling Cascades and Phytoimmunity Mechanisms

The perception of surfactin by plant cells initiates a cascade of signaling events that activate the plant's immune system. nih.govresearchgate.net While the exact receptor is not fully understood, it is suggested that surfactin may interact directly with the plant cell's plasma membrane. conicet.gov.ar This interaction triggers early defense-related events such as the alkalinization of the extracellular medium, ion fluxes (including Ca2+ influx), and the production of reactive oxygen species (ROS). mdpi.comnih.gov

Stimulation of Defense Enzyme Production (e.g., Phenylalanine Ammonia Lyase)

A key outcome of surfactin-induced signaling is the production of defense-related enzymes. nih.gov One of the most studied of these is Phenylalanine Ammonia Lyase (PAL). mdpi.compsu.edu PAL is a crucial enzyme in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of defense compounds, including phenolics and phytoalexins. mdpi.com

Studies have shown that treating tobacco cell suspensions with surfactin leads to the stimulation of PAL activity. mdpi.comnih.gov Similarly, in tomato plants, surfactin treatment has been shown to increase the relative gene expression of PAL. psu.edu The increased activity of defense enzymes like PAL contributes directly to the enhanced resistance of the plant against pathogens. frontiersin.org

Inter-Microbial Interactions and Ecological Roles

Surfactin, a lipopeptide biosurfactant produced by various Bacillus species, plays a significant role in mediating complex interactions between microorganisms. Its influence extends to shaping the physical structure of microbial communities and determining the outcomes of competitive encounters, thereby defining the ecological success of the producing organism.

Competitive Exclusion and Antagonistic Effects in Microbial Consortia

Surfactin is a key player in the competitive interactions that occur within microbial consortia, often acting as an antagonistic agent to inhibit the growth and development of competing microorganisms. This provides the producing Bacillus strain with a significant competitive advantage.

The antagonistic activity of surfactin has been documented against a range of bacteria. For example, it can inhibit the multicellular development of Pseudomonas syringae and Ralstonia solanacearum. researchgate.net In co-cultures of Bacillus subtilis and Bacillus simplex, surfactin-containing fractions from B. subtilis led to growth inhibition and cell deformation of B. simplex. researchgate.net Studies have also shown that surfactin can have growth-reducing effects on B. subtilis itself at high concentrations, as well as on Escherichia coli. mdpi.com

Interestingly, some microorganisms have evolved resistance mechanisms to counteract the antagonistic effects of surfactin. For instance, Streptomyces sp. Mg1 can enzymatically hydrolyze surfactin, rendering it inactive. nih.govpnas.org This resistance allows it to continue its development even in the presence of B. subtilis. pnas.org This dynamic interplay of antagonism and resistance highlights the co-evolutionary arms race that can occur within microbial communities.

Surfactin also plays a role in more subtle forms of competition, such as territorial exclusion among closely related Bacillus strains. frontiersin.org It can act as a "public good" that is necessary for collective behaviors like swarming, but its benefits can be contested in mixed-strain populations. nih.govfrontiersin.org

Table 2: Antagonistic Effects of Surfactin in Microbial Consortia

| Target Organism | Antagonistic Effect | Mechanism of Action/Observation |

|---|---|---|

| Streptomyces spp. | Inhibition of aerial mycelium development. | Surfactin disrupts a key developmental stage in these competing bacteria. nih.govasm.org |

| Bacillus simplex | Growth inhibition and cell deformation. | Supernatant from B. subtilis containing surfactin induced these effects. researchgate.net |

| Escherichia coli | Growth reduction. | High concentrations of surfactin (100 g/L) resulted in a 33% reduction in growth. mdpi.com |

| Pseudomonas syringae and Ralstonia solanacearum | Inhibition of multicellular development. | Surfactin interferes with the formation of complex structures in these bacteria. researchgate.net |

| Phytophthora medicaginis | No direct inhibitory effect on mycelial growth. | Direct application of surfactin did not inhibit the growth of this oomycete. mdpi.com |

Role in Rhizosphere Colonization by Plant Growth-Promoting Rhizobacteria (PGPR)

The ability of Plant Growth-Promoting Rhizobacteria (PGPR), such as Bacillus species, to colonize plant roots is fundamental to their beneficial effects on plant health and growth. Surfactin is a critical factor in this colonization process, facilitating the establishment and persistence of PGPR in the competitive rhizosphere environment. frontiersin.orgfrontiersin.org

One of the primary mechanisms by which surfactin aids in rhizosphere colonization is through its role in biofilm formation. frontiersin.orgasm.org Biofilms are communities of bacteria encased in a self-produced matrix, which provides protection and facilitates attachment to surfaces like plant roots. Surfactin is essential for the development of robust biofilms by Bacillus strains. nih.govresearchgate.net Studies have shown a direct correlation between surfactin production and biofilm-forming capacity. For instance, optimizing culture conditions to increase surfactin yield in Bacillus velezensis BN resulted in a 68.6% increase in biofilm formation. frontiersin.org

Furthermore, surfactin's role in motility is crucial for the initial stages of root colonization, allowing the bacteria to move towards and along the root surface. asm.org The production of surfactin is often stimulated by components of plant root exudates, suggesting a sophisticated interplay where the plant host signals to the beneficial bacteria, which in turn enhances their colonization ability. asm.org For example, pectin, a component of the plant cell wall, has been shown to increase surfactin production in B. velezensis. asm.org

The competitive advantage conferred by surfactin is also vital in the densely populated rhizosphere. By inhibiting the growth of competing microbes, surfactin helps to secure a niche for the producing PGPR. frontiersin.org The successful colonization of the rhizosphere is a prerequisite for the other beneficial activities of PGPR, such as disease suppression and plant growth promotion. frontiersin.org

Table 3: Role of Surfactin in Rhizosphere Colonization

| PGPR Strain | Plant | Key Finding | Quantitative Data |

|---|---|---|---|

| Bacillus velezensis BN | Potato | Enhanced surfactin yield correlated with improved rhizosphere colonization capacity. | A 5.94-fold increase in surfactin production was associated with enhanced colonization. frontiersin.orgnih.govresearchgate.netscilit.com |

| Bacillus velezensis | Tomato | Surfactin is a key component for optimizing biofilm formation and early root colonization. | A surfactin-deficient mutant was more than 3 times less efficient at colonizing tomato roots. asm.org |

| Bacillus subtilis MBI 600 | Cucumber | Surfactin production is a key factor in the establishment of PGPR on plant roots. | Genome analysis revealed clusters for surfactin production, crucial for root colonization. frontiersin.org |

| Bacillus atrophaeus 176s | Tomato, Lettuce, Sugar Beet | Surfactin variants mediate species-specific biofilm formation and root colonization. | Differential restoration of biofilm formation in mutants with different surfactin variants. nih.gov |

Microbial Production and Bioprocess Optimization of Surfactin

Producer Strain Selection and Engineering for Enhanced Biosynthesis

The foundation of efficient surfactin (B1297464) production lies in the selection of a robust producer strain. This is followed by targeted genetic modifications to channel metabolic resources towards the synthesis of the desired lipopeptide.

The initial step towards developing an overproducing strain is the screening and isolation of naturally high-yielding Bacillus strains from diverse environmental sources. plos.org Common sources for isolation include fermented foods and industrial effluents. oup.com A variety of screening methods are employed to identify potent surfactin producers.

Qualitative and semi-quantitative screening techniques are often used for initial high-throughput assessment. These include:

Hemolytic Activity Assay: This method relies on the blood-lysing (hemolytic) property of surfactin. scielo.sa.cr Strains are cultured on blood agar (B569324) plates, and the formation of a clear zone around a colony indicates biosurfactant production. scielo.sa.crresearchgate.net

Oil Spreading/Misting Method: The ability of a surfactin-containing sample to collapse a droplet of oil on a water surface is a rapid and effective screening indicator. plos.orgoup.com A modified oil-misting method can be adapted for high-throughput screening of thousands of colonies. plos.org

Cetylpyridinium Chloride (CPC)-Bromothymol Blue (BTB) Assay: This colorimetric method allows for the quantification of surfactin in culture supernatants. nih.gov

Following initial screening, promising isolates are subjected to quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) to accurately determine surfactin concentration and isoform distribution. researchgate.net Through such screening efforts, strains like B. subtilis IRB2-A1 have been identified, capable of producing up to 1444.1 mg/L of surfactin from food-related sources. oup.com Similarly, screening of environmental samples led to the identification of novel B. subtilis strains, ps4100 and ps4060, which secreted significantly more surfactin than the reference strain ATCC 21322. plos.org

While screening identifies potent natural producers, metabolic engineering is crucial for pushing production titers to industrially viable levels. These strategies aim to rewire the cell's metabolism to favor surfactin synthesis.

The biosynthesis of surfactin is orchestrated by a large, multi-modular enzyme complex known as non-ribosomal peptide synthetase (NRPS), encoded by the srfA operon (srfAA, srfAB, srfAC, srfAD). frontiersin.orgmdpi.com A critical component for NRPS activity is the phosphopantetheinyl transferase (PPTase) enzyme, encoded by the sfp gene, which converts the NRPS from its inactive apo-form to its active holo-form. frontiersin.org The widely used laboratory strain B. subtilis 168, for instance, has a defective sfp gene and is a non-producer, but its ability to synthesize surfactin can be restored by integrating a functional sfp gene. frontiersin.orgnih.gov

Key genetic manipulation strategies targeting the biosynthetic cluster include:

Promoter Engineering: The native srfA promoter (Psrf) is complexly regulated by quorum sensing, linking surfactin production to cell density. nih.gov To circumvent this and achieve constitutive high-level expression, promoter swapping has been explored. Replacing the native promoter with strong, constitutive promoters can uncouple production from cellular regulation. frontiersin.orgnih.gov

Enhancing Efflux: The accumulation of surfactin can be toxic to the producer cell. mdpi.com Overexpression of dedicated transporter proteins can enhance secretion and alleviate this feedback inhibition. Several transporters, including YerP, YcxA, and KrsE, have been identified and engineered, with overexpression of yerP leading to a 145% increase in surfactin production in one study. frontiersin.orgnih.gov More recently, proteins such as SecA, FtsY, and FtsE have also been implicated in surfactin transport. nih.govsciforum.net

Surfactin is composed of a cyclic heptapeptide (B1575542) and a β-hydroxy fatty acid chain. nih.gov Therefore, increasing the intracellular pools of the constituent amino acids (L-glutamate, L-aspartate, L-leucine, L-valine) and fatty acid precursors is a primary strategy for enhancing yield. nih.govscispace.com

Amino Acid Precursors: Pyruvate serves as a key metabolic node, being a precursor for branched-chain amino acids (BCAAs) like valine and leucine (B10760876). frontiersin.orgfrontiersin.org Strategies to boost amino acid supply include:

Deleting or repressing genes in competing pathways. For example, repressing yrpC or racE, which are involved in L-glutamate metabolism, led to surfactin titers of 0.54 g/L and 0.41 g/L, respectively. scispace.com

Disrupting global regulators like codY, a transcriptional regulator for carbon and nitrogen metabolism, has been shown to increase the availability of BCAAs and subsequently enhance surfactin production. frontiersin.orgmdpi.com

Fatty Acid Precursors: The fatty acid component of surfactin is typically a branched-chain fatty acid derived from BCAA metabolism. nih.gov Enhancing the supply of these precursors is critical. nih.gov Engineering efforts include:

Overexpression of the branched-chain α-keto acid dehydrogenase complex (BKD) to increase the supply of branched-chain α-ketoacyl-CoA. nih.gov

Enhancing the synthesis of malonyl-ACP, a key building block for fatty acids. frontiersin.orgnih.gov

Overexpression of the entire fatty acid synthase complex. frontiersin.org

Introducing heterologous enzymes, such as the medium-chain acyl-ACP thioesterase (BTE) from Umbellularia californica, which can channel fatty acid precursors towards a specific chain length. nih.gov

Bacillus cells have the genetic capacity to produce a wide array of secondary metabolites, such as other lipopeptides (plipastatin, fengycin) and polyketides, which compete with surfactin for the same precursors. frontiersin.org Deleting the biosynthetic gene clusters for these competing molecules can redirect metabolic flux towards surfactin.

Key targets for disruption include:

Plipastatin (B1233955) and Bacilysin Operons: Deletion of the pps operon (plipastatin) and the pks operon (polyketide) has been shown to successfully increase surfactin production. frontiersin.orgnih.govrsc.org

Biofilm and Sporulation Genes: As biofilm formation and sporulation are resource-intensive processes, deleting genes related to these functions can extend the productive phase of the cells and make more resources available for surfactin synthesis. frontiersin.orgnih.gov For instance, a systematic engineering approach that included deleting biofilm-related genes and other NRPS/PKS pathways (representing 3.8% of the total genome) resulted in a 3.3-fold increase in the surfactin titer. nih.gov

The functional properties of surfactin are heavily influenced by the length and branching of its fatty acid tail and variations in its peptide ring. nih.gov This creates a family of isoforms, such as C13, C14, and C15 surfactin. researchgate.net Rational design allows for the targeted production of specific isoforms with desired characteristics.

Strategies for isoform-specific production often focus on manipulating the fatty acid precursor pool:

Targeting the bkd Operon: The bkd operon is involved in the degradation of BCAAs into fatty acid precursors. Modulating the expression of genes within this operon, such as lpdV, can alter the availability of specific branched-chain starters. Disruption of lpdV was shown to result in a 2.5-fold increase in C14-type surfactin. nih.govresearchgate.net Similarly, inhibiting bkdAA and bkdAB not only improved total surfactin production but also increased the proportion of C14 isoforms. scispace.commdpi.com

Overexpression of Thioesterase: Engineering B. subtilis to overexpress the thioesterase BTE from Umbellularia californica was found to significantly shift the isoform profile. This strategy increased the proportion of nC14-surfactin by 6.4 times compared to the control strain. nih.gov

The table below summarizes the impact of various metabolic engineering strategies on surfactin production and isoform distribution.

| Engineering Strategy | Target Gene(s)/Pathway | Host Strain | Effect on Surfactin Production | Key Finding | Reference(s) |

| Restore Biosynthesis | Integrate functional sfp gene | B. subtilis 168 | Enabled surfactin production (0.4 g/L) | Essential for activating the NRPS enzyme complex. | nih.gov |

| Enhance Efflux | Overexpress transporter gene yerP | B. subtilis THY-7 | 145% increase in production | Reduces product toxicity and feedback inhibition. | nih.gov |

| Disrupt Competition | Delete pps (plipastatin) and pks (polyketide) operons | B. subtilis 168 | Increased surfactin titer by 3.3-fold | Redirects precursors from competing pathways. | nih.gov |

| Precursor Supply (Amino Acids) | Repress yrpC and racE (L-glutamate metabolism) | B. subtilis 168 | Titer increased to 0.75 g/L (4.69-fold) | Increases the pool of essential amino acid precursors. | scispace.com |

| Precursor Supply (Fatty Acids) | Overexpress thioesterase BTE | B. subtilis 168 | 34% increase in total titer; nC14 isoform increased 6.4-fold | Channels fatty acid synthesis toward a specific chain length. | nih.gov |

| Isoform-Specific Design | Disrupt lpdV (BCAA degradation) | B. subtilis | 1.4-fold increase in total titer | Preferential production of C14 surfactin isoform. | researchgate.net |

Metabolic Engineering Strategies for Overproduction

Engineering Precursor Supply Pathways and Substrate Channeling

Fermentation Process Optimization for Industrial Scalability

To make surfactin production commercially competitive, meticulous optimization of the fermentation process is essential. This encompasses fine-tuning the nutritional environment of the producing microorganism and precisely controlling the physical conditions within the bioreactor.

The composition of the culture medium is a critical determinant of surfactin yield. The type and concentration of carbon and nitrogen sources, as well as the presence of specific amino acids and metal ions, significantly influence the metabolic pathways leading to surfactin biosynthesis.

Carbon Sources: A variety of carbohydrates have been tested to determine the optimal carbon source for surfactin production. Studies have shown that while glucose is a commonly used and effective carbon source, other sugars like fructose, sucrose, and xylose can also significantly impact the yield and the profile of surfactin variants produced. mdpi.com For instance, in one study with Bacillus velezensis BN, glucose was identified as the optimal carbon source, leading to a 1.13-fold increase in surfactin yield compared to the basal medium. nih.gov Inexpensive carbon sources like molasses have also proven effective, with one study demonstrating it to be the optimal choice, resulting in a significant increase in productivity. abdel-mawgoud.com

Nitrogen Sources: The nature of the nitrogen source plays a pivotal role in surfactin synthesis. Both inorganic and organic nitrogen sources have been investigated. Sodium nitrate (B79036) has been identified as an effective inorganic nitrogen source. abdel-mawgoud.com Among organic sources, beef extract has been shown to increase surfactin yield by 1.61-fold. nih.gov Glutamic acid is another crucial nitrogen source, often used in combination with other components to enhance production. nih.govresearchgate.net The use of nitrate can lead to nitrate-limited growth, a condition that has been found to be beneficial for surfactin production. tandfonline.com

Amino Acids: As surfactin is a lipopeptide, the availability of its constituent amino acids in the medium can directly boost its synthesis. The peptide portion of surfactin is typically composed of L-Aspartic acid, L-Leucine, L-Valine, and L-Glutamic acid. nih.gov Supplementing the culture medium with these amino acids, particularly L-Leucine and L-Aspartic acid, has been shown to significantly stimulate surfactin production, with observed increases of 1.41-fold and 1.40-fold, respectively. nih.gov

Metal Ions: Metal ions act as cofactors for many enzymes involved in the metabolic pathways of Bacillus subtilis, including those responsible for surfactin synthesis. nih.gov Iron (Fe²⁺/Fe³⁺), manganese (Mn²⁺), magnesium (Mg²⁺), and potassium (K⁺) are particularly important. mdpi.com The addition of iron and manganese salts has been reported to enhance surfactin yield. mdpi.com Specifically, optimizing the concentration of Mn²⁺ has been shown to improve nitrogen utilization and subsequently increase surfactin production. tandfonline.com One study found that the addition of Mn²⁺ led to a 1.22-fold increase in surfactin yield. nih.gov The optimal concentrations of ions like ZnSO₄·7H₂O, FeCl₃·6H₂O, and MnSO₄·H₂O have been determined to significantly boost production. abdel-mawgoud.com

| Component Category | Component | Organism | Fold Increase in Yield | Reference |

| Carbon Source | Glucose | Bacillus velezensis BN | 1.13 | nih.gov |

| Molasses | Bacillus subtilis BS5 | 3.00 | abdel-mawgoud.com | |

| Nitrogen Source | Beef Extract | Bacillus velezensis BN | 1.61 | nih.gov |

| Sodium Nitrate | Bacillus subtilis BS5 | N/A | abdel-mawgoud.com | |

| Amino Acid | L-Leucine | Bacillus velezensis BN | 1.41 | nih.gov |

| L-Aspartic Acid | Bacillus velezensis BN | 1.40 | nih.gov | |

| Metal Ion | Mn²⁺ | Bacillus velezensis BN | 1.22 | nih.gov |

N/A - Data not presented as a fold increase but identified as optimal.

The physical environment within the bioreactor must be tightly controlled to ensure optimal growth of the microorganism and efficient surfactin production. Key parameters include pH, temperature, aeration, and dissolved oxygen.